molecular formula C20H20N6O2S B11011211 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide

Cat. No.: B11011211
M. Wt: 408.5 g/mol
InChI Key: OQAJSZXHPYNYAX-UHFFFAOYSA-N
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Description

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of novel drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide involves multiple stepsThe reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide is unique due to its specific structural features, such as the methoxy group and the thiazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H20N6O2S

Molecular Weight

408.5 g/mol

IUPAC Name

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide

InChI

InChI=1S/C20H20N6O2S/c1-28-19-10-8-17-24-23-16(26(17)25-19)7-9-18(27)21-12-11-20-22-15(13-29-20)14-5-3-2-4-6-14/h2-6,8,10,13H,7,9,11-12H2,1H3,(H,21,27)

InChI Key

OQAJSZXHPYNYAX-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NCCC3=NC(=CS3)C4=CC=CC=C4)C=C1

Origin of Product

United States

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